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Bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1266225
CAS No.: 699-55-8
M. Wt: 154.21 g/mol
InChI Key: PUNFICOCZAPAJV-UHFFFAOYSA-N
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Description

Historical Context of Bicyclo[2.2.2]octane Systems in Organic Chemistry

The bicyclo[2.2.2]octane framework, a structural motif characterized by two six-membered rings sharing three atoms, has long captured the attention of organic chemists. wikipedia.org Its unique, highly symmetrical, and rigid cage-like structure provides a well-defined spatial arrangement of atoms, making it an ideal scaffold for studying various chemical phenomena. wikipedia.org Early interest in bicyclo[2.2.2]octane systems was driven by the desire to understand the influence of molecular geometry on reactivity and physical properties. The defined and predictable nature of this bicyclic system allows for the systematic investigation of through-bond and through-space interactions between substituents.

Significance of Bridgehead Carboxylic Acids in Rigid Bicyclic Systems

The placement of a carboxylic acid group at a bridgehead position of a rigid bicyclic system, as in BCOCA, presents unique chemical characteristics. Bridgehead atoms are the carbon atoms shared by the rings in a bicyclic molecule. libretexts.org The rigidity of the bicyclo[2.2.2]octane skeleton prevents the typical planar arrangement around the carboxyl group, influencing its acidity and reactivity. A key concept in understanding the behavior of bridgehead functional groups is Bredt's Rule, which states that a double bond cannot be formed at a bridgehead position of a small bicyclic system because it would introduce excessive ring strain. wordpress.com This rule has profound implications for reactions that would typically involve the formation of a planar intermediate, such as certain decarboxylation reactions. wordpress.comstackexchange.commasterorganicchemistry.com The study of bridgehead carboxylic acids like BCOCA has been instrumental in refining our understanding of this fundamental principle.

Overview of BCOCA's Role as a Model System in Mechanistic and Synthetic Studies

BCOCA has emerged as a crucial model system for a variety of mechanistic and synthetic investigations. Its rigid framework allows for the precise control of the distance and orientation between a substituent at one bridgehead and a reacting center at another. This has made it an exemplary compound for studying the transmission of electronic effects through saturated systems. gatech.eduacs.org By placing different substituents on the bicyclic core and measuring their effect on the acidity of the bridgehead carboxylic acid, researchers have been able to quantify the contributions of inductive and field effects. nih.govresearchgate.net Furthermore, the well-defined structure of BCOCA makes it an attractive building block in the design and synthesis of new molecules with specific three-dimensional architectures, including those with potential applications in medicinal chemistry and materials science. nih.gov

Interactive Data Table: Physicochemical Properties of BCOCA and Related Compounds

CompoundFormulaMolecular Weight ( g/mol )CAS Registry Number
Bicyclo[2.2.2]octane-1-carboxylic acidC₉H₁₄O₂154.21699-55-8 nist.gov
4-Bromothis compoundC₉H₁₃BrO₂233.107064-86-0
4-Hydroxythis compoundC₉H₁₄O₃170.217095-26-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1266225 Bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 699-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octane-1-carboxylic acid
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InChI

InChI=1S/C9H14O2/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNFICOCZAPAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220184
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

699-55-8
Record name Bicyclo(2.2.2)octane-1-carboxylic acid
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Record name Bicyclo[2.2.2]octane-1-carboxylic acid
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Record name Bicyclo(2.2.2)octane-1-carboxylic acid
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Record name Bicyclo(2.2.2)octane-1-carboxylic acid
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Reactivity and Mechanistic Studies of Bicyclo 2.2.2 Octane 1 Carboxylic Acid

Acidity and Substituent Effects

The rigid cage-like structure of the bicyclo[2.2.2]octane system makes its derivatives, particularly bicyclo[2.2.2]octane-1-carboxylic acid, ideal substrates for studying the transmission of non-conjugative electronic effects. This framework allows for the investigation of substituent effects on the acidity of the carboxylic acid group, primarily through space (field effect) and through bonds (inductive effect), without the complicating influence of resonance.

In the gas phase, where solvent effects are absent, the intrinsic acidity of a molecule can be examined. This compound is a weaker acid than benzoic acid in the gas phase. The gas-phase acidity (ΔH°acid) for this compound is approximately 1440 kJ/mol nist.gov. This is significantly higher (indicating lower acidity) than that of benzoic acid, which benefits from resonance stabilization of its conjugate base.

Table 1: Gas-Phase Acidity of Selected Carboxylic Acids
CompoundΔH°acid (kJ/mol)ΔG°acid (kJ/mol)
This compound1440 ± 8.81411 ± 8.4
Benzoic Acid~1380-

Data sourced from NIST Chemistry WebBook and other studies nist.gov. Note that values for Benzoic Acid are approximate for comparison.

The 1,4-disubstituted bicyclo[2.2.2]octane framework is a cornerstone for quantifying inductive/field substituent effects because the rigid separation between the substituent at the C4 position and the carboxylic acid at the C1 position prevents resonance interactions nih.govacs.orgacs.org. The electronic influence of the substituent is transmitted across the molecular cage, affecting the ease of deprotonation of the carboxylic acid group. This system allows for the isolation and study of the inductive effect, which is a combination of through-bond polarization and through-space electrostatic field effects cdnsciencepub.comd-nb.info.

Quantum chemical calculations have become essential for understanding substituent effects in these systems. Theoretical calculations of gas-phase acidities for substituted bicyclo[2.2.2]octane-1-carboxylic acids, often performed at levels like MP2/6-311++G** or using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level, show good agreement with experimental data nih.govresearchgate.netnih.govacs.orgresearchgate.net.

These computational models have been crucial in clarifying the nature of the electronic effect transmission. For instance, early electrostatic models like the Kirkwood-Westheimer treatment could only reproduce experimental acidity differences, such as the 6.2 kcal/mol difference between 4-chlorothis compound and the parent acid, by assuming an effective dielectric constant of unity for the molecular framework nih.govresearchgate.net. Modern computational studies provide a more nuanced picture, evaluating substituent effects by calculating the energies of the acids and their corresponding anions using isodesmic reactions nih.govresearchgate.net. These models confirm that the substituent's effect is largely a field effect, with the substituent having a negligible impact on the electron density at the C1 bridgehead carbon nih.govresearchgate.net.

The change in acidity upon substitution in the this compound system correlates well with various electronic descriptors. The acidities of 4-substituted derivatives have been found to be linearly dependent on the C-X bond dipoles, which is consistent with a field effect model nih.govresearchgate.netacs.org.

Furthermore, theoretical descriptors such as the Electrostatic Potential at Nuclei (EPN) have been used to evaluate substituent constants. Computational studies at the B3LYP/6-311+G(2d,2p) level have demonstrated satisfactory correlations between EPN values for carbon atoms in substituted bicyclo[2.2.2]octane derivatives and established σI (inductive) substituent constants researchgate.net. This approach allows for a reliable theoretical determination of the inductive effect of a wide range of substituents nih.govresearchgate.net.

The position of the substituent on the bicyclo[2.2.2]octane ring significantly influences its effect on the acidity of the C1-carboxylic acid group. The effect is strongest from the C4 position, which is directly opposite the C1 bridgehead. When the substituent is moved to the C3 position, its influence is attenuated.

Studies have shown a linear relationship between the acidities of 3-substituted and 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids nih.govresearchgate.netacs.org. The slope of the correlation between the calculated acidities of the 3-substituted and 4-substituted series is approximately 0.9, indicating that the electronic effect is transmitted slightly less effectively from the 3-position than from the 4-position nih.govresearchgate.netacs.org.

Table 2: Calculated Relative Gas-Phase Acidities (kcal/mol) of Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
Substituent (X)4-X Position3-X Position
H0.00.0
CN-9.1-8.0
F-5.6-5.2
Cl-6.2-5.8
CH30.60.3

Values represent the change in acidity relative to the unsubstituted acid (X=H). Negative values indicate an increase in acidity. Data adapted from computational studies nih.govresearchgate.net.

Comparison of Substituent Effects with other Rigid Systems (e.g., bicyclo[1.1.1]pentane-1-carboxylic acids, cubanecarboxylic acids)

The rigid framework of this compound provides a unique scaffold for studying the transmission of electronic effects from a substituent to a reactive center. When comparing the impact of substituents on acidity across different rigid cage-like structures, the geometry and distance between the substituent and the carboxyl group are paramount.

Studies comparing 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids with 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids reveal significant differences in the transmission of substituent effects. nih.gov The acidities of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids are linearly related to the acidities of 4-substituted bicyclo[2.2.2]octanecarboxylic acids, but with a slope of 1.34. nih.govresearchgate.net This larger slope indicates a more pronounced substituent effect in the bicyclo[1.1.1]pentane system. nih.gov The enhanced sensitivity is attributed to the shorter bridgehead-to-bridgehead distance in the bicyclo[1.1.1]pentane ring compared to the bicyclo[2.2.2]octane structure. nih.govresearchgate.net

Similarly, cubane (B1203433) systems, known for their unique electronic properties, also serve as a point of comparison. While all three systems—bicyclo[2.2.2]octane, bicyclo[1.1.1]pentane, and cubane—are used as rigid linkers, the electronic effects in 4-substituted cubanecarboxylic acids can be utilized to illustrate substituent effects that are otherwise too weak to detect in more flexible systems like cyclobutanes. researchgate.net In terms of sensitivity to structural modifications, safety studies have shown that carboxyl-substituted bicyclo[2.2.2]octane derivatives are unresponsive to impact sensitivity tests, whereas substituted cubane and bicyclo[1.1.1]pentane systems can be impact sensitive, particularly with iodo-substituents. uq.edu.aunih.gov

The following table summarizes the comparative sensitivity of these rigid systems to substituent effects on acidity.

Rigid SystemSubstituent PositionCarboxyl PositionRelative Sensitivity SlopeReference
Bicyclo[2.2.2]octane411.00 (Reference) nih.govresearchgate.net
Bicyclo[1.1.1]pentane311.34 nih.govresearchgate.net
Bicyclo[2.2.2]octane310.90 nih.govresearchgate.net

Role of Through-Bond and Through-Space Interactions in Acidity Modulation

The mechanism by which a substituent's electronic influence is transmitted to the carboxylic acid group in 1,4-disubstituted bicyclo[2.2.2]octane systems is a critical aspect of their reactivity. nih.gov The rigid, saturated framework largely prevents resonance effects, leaving inductive and field effects as the primary modes of transmission. The debate centers on whether this transmission occurs primarily through the sigma bonds of the cage (a through-bond inductive effect) or directly through space (a field effect).

The Kirkwood-Westheimer model, which treats electrostatic interactions through a cavity of a given dielectric constant, successfully reproduces the observed difference in acidity between 4-chlorothis compound and the unsubstituted parent acid (a difference of 6.2 kcal/mol). nih.govresearchgate.net However, this agreement is only achieved if the bicyclooctane ring is assigned an effective dielectric constant of unity, further underscoring the dominance of the through-space field effect. nih.govresearchgate.net This model highlights that the substituent's influence is best described by electrostatic rules governing interactions through space rather than polarization transmitted through the covalent bond network. nih.gov

Chemical Transformations and Derivatization

Oxidation Reactions and Reagents

The saturated hydrocarbon framework of bicyclo[2.2.2]octane is generally resistant to oxidation. However, functional groups attached to the cage can undergo oxidative transformations. For instance, bicyclo[2.2.2]octane-1,4-diol can be oxidized to yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid. google.comgoogle.com Similarly, related bicyclo[2.2.2]octenone systems can be subjected to selective oxidative scission at the C1–C2 bond through fragmentation of derived ketoximes or via Schmidt-type reactions, leading to highly functionalized cyclohexene (B86901) frameworks. acs.org This demonstrates that while the core cage is robust, oxidative reactions can be used to cleave the bicyclic system under specific conditions. acs.org

Reduction Reactions and Reagents

The carboxyl group of this compound and its derivatives is amenable to reduction. For example, esters derived from the acid can be reduced to the corresponding primary alcohol. The reaction of an iodide-substituted bicyclo[2.2.2]octane ester with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) successfully yields the corresponding alcohol. nih.gov In a related transformation, a cyano-substituted this compound can be reduced to afford 4-aminomethylthis compound, demonstrating the reduction of a nitrile group on the bicyclic framework. google.com

Esterification and Amidation Reactions of the Carboxyl Group

The carboxyl group of this compound undergoes standard esterification and amidation reactions. cymitquimica.comcymitquimica.com Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst such as HCl or H₂SO₄. google.com These reactions proceed via the typical acid-catalyzed mechanism to form the corresponding ester. Similarly, amidation can be carried out to produce various amides, which are important intermediates in the synthesis of more complex molecules, including those with biological activity. researchgate.net

Reactions Involving the Bicyclic Core (e.g., ring-opening, functionalization)

The bicyclo[2.2.2]octane (BCO) core is characterized by its high degree of symmetry and rigidity. This structural integrity imparts significant stability to the molecule, making the bicyclic core generally resistant to reactions under mild conditions. However, specific transformations that lead to the functionalization or rearrangement of the cage structure have been documented, often initiated by reactions involving the carboxylic acid group.

One notable reaction is the oxidative decarboxylation of BCOCA derivatives, which can lead to skeletal rearrangement. For instance, the treatment of certain bicyclo[2.2.2]octane dicarboxylic acid derivatives with lead tetraacetate results in the formation of products with a rearranged bicyclo[3.2.1]octane system. cdnsciencepub.comresearchgate.netcdnsciencepub.com Mechanistic proposals suggest that this rearrangement proceeds through the oxidative decarboxylation of a single carboxyl group, generating a carbonium ion intermediate. This intermediate then undergoes a 1,2-acyl migration, leading to the observed ring contraction and expansion to form the thermodynamically stable bicyclo[3.2.1]octane framework. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Another method for functionalizing the bridgehead position of the bicyclic core is through brominative decarboxylation. While the reaction is initiated at the carboxylic acid, the net result is the substitution at the C1 position of the bicyclic core, yielding a 1-bromobicyclo[2.2.2]octane derivative. This transformation demonstrates how the reactivity of the carboxyl group can be harnessed to introduce functionality directly onto the otherwise unreactive cage structure.

Metathesis reactions have also been employed to effect ring-opening of bicyclo[2.2.2]octene derivatives. These reactions, typically catalyzed by ruthenium complexes, can lead to the formation of decalin and hydrindane structures, demonstrating a controlled method for breaking open the bicyclic system to access different carbocyclic scaffolds. researchgate.net

Thermodynamic and Kinetic Considerations

Standard Reaction Enthalpy (ΔrH°) and Gibbs Free Energy (ΔrG°) of Acid Dissociation

The acidity of this compound is a key thermodynamic parameter that is influenced by the unique electronic properties of the rigid bicyclic structure. The acid dissociation constant (pKa) provides a direct measure of the Gibbs free energy of dissociation.

The pKa of the parent this compound has been reported as 6.75 in a 50% ethanol-water mixture at 25°C. smolecule.com Another study reports a pKa of 5.6. nih.gov Substituents at the 4-position of the bicyclic cage significantly influence the acidity through field effects transmitted through the rigid framework. For example, an electron-withdrawing cyano group (-CN) at the C4 position lowers the pKa to 5.90, increasing acidity, whereas a hydroxyl group (-OH) results in a pKa of 6.33. smolecule.comorganicchemistrydata.org

Theoretical calculations have been employed to further elucidate the thermodynamics of dissociation. Gas-phase acidities calculated at the MP2/6-311++G** level show good agreement with experimental data. researchgate.net These studies have quantified the change in Gibbs free energy (ΔG°) of dissociation. For example, the difference in acidity between 4-chlorothis compound and the parent acid in the gas phase was calculated to be 6.2 kcal/mol, representing the difference in their ΔG° values for dissociation. researchgate.net

The relationship between pKa and the standard Gibbs free energy of reaction (ΔrG°) is given by the equation:

ΔrG° = 2.303 RT(pKa)

Where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin. Using the reported pKa values, the ΔrG° for the dissociation of BCOCA and its derivatives can be calculated.

Thermodynamic Data for the Acid Dissociation of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
Substituent (at C4)pKaΔrG° (kJ/mol at 298K)Reference
-H6.75 (in 50% EtOH/H₂O)38.53 smolecule.comorganicchemistrydata.org
-H5.631.96 nih.gov
-CN5.90 (in 50% EtOH/H₂O)33.68 smolecule.comorganicchemistrydata.org
-OH6.33 (in 50% EtOH/H₂O)36.13 smolecule.com
-Br6.08 (in 50% EtOH/H₂O)34.70 organicchemistrydata.org
-COOC₂H₅6.31 (in 50% EtOH/H₂O)36.02 organicchemistrydata.org

Thermal Stability of BCOCA Derivatives

The rigid and strained cage structure of the bicyclo[2.2.2]octane framework imparts considerable thermal stability to its derivatives. Studies comparing the thermal properties and impact sensitivity of various caged hydrocarbons have highlighted the robustness of the BCO scaffold. uq.edu.auuq.edu.aunih.gov

In a comparative study using hammer tests and sealed cell differential scanning calorimetry, various derivatives of bicyclo[2.2.2]octane, including carboxylic acids, were evaluated alongside analogous cubane and bicyclo[1.1.1]pentane (BCP) derivatives. uq.edu.auuq.edu.aunih.gov The results indicated that while certain cubane and BCP derivatives showed impact sensitivity, all of the tested BCO derivatives were unresponsive, demonstrating their superior stability against mechanical shock. uq.edu.auuq.edu.aunih.gov

The thermal decomposition behavior also underscores the stability of the BCO core. While the strain energy of the BCO scaffold (7.4–11.6 kcal mol⁻¹) is lower than that of more sensitive cages like cubane (161.5–169.1 kcal mol⁻¹) and BCP (67.0–68.0 kcal mol⁻¹), this inherent stability contributes to higher decomposition temperatures. uq.edu.au For example, bicyclo[2.2.2]octane-1,4-diyldimethanol shows no decomposition below 300°C. smolecule.com However, the nature of substituents can influence the thermal degradation profile. It has been noted that hydroxymethyl substitution on the BCO core can lead to more rapid thermal decomposition compared to the parent hydrocarbon, indicating that while the core is stable, the functional groups can provide pathways for degradation. smolecule.com

Computational Chemistry and Theoretical Investigations of Bcoca

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful tool to understand the intrinsic properties of BCOCA and its derivatives at the molecular level.

Density Functional Theory (DFT) Studies on BCOCA and Derivatives (e.g., B3LYP/6-311+G(d,p) level)

Density Functional Theory (DFT) has been widely applied to study 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Specifically, calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the energies of these acids and their corresponding anions. nih.gov These studies are crucial for understanding how substituents influence the acidity of the carboxylic acid group.

Research has shown that substituent effects are significantly more pronounced in the deprotonated anion than in the neutral acid molecule. nih.gov DFT calculations revealed that the effect in the anion is approximately eight times greater than in the neutral acid. nih.gov The calculated acidities using this method show good agreement with experimental gas-phase values, with a standard deviation of just 1.1 kJ mol⁻¹. nih.gov This level of theory has been identified as a benchmark for calculating the physical properties of such systems. acs.org

Interactive Table: Calculated Gas-Phase Acidities of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids This table showcases theoretical acidity values, demonstrating the impact of different substituents at the 4-position.

Substituent (X) Calculated Acidity (ΔG, kcal/mol)
NO₂ 329.9
CN 331.0
CF₃ 332.6
Cl 334.8
F 335.5
H 341.0
CH₃ 342.1
NH₂ 343.3

Note: Data is illustrative, based on trends described in cited literature. Exact values may vary between specific studies.

Calculation of Electronic Properties (e.g., electrostatic potential at nuclei)

The electronic properties of BCOCA derivatives have been investigated through the calculation of the electrostatic potential at nuclei (EPN). researchgate.net This computational approach serves as a basis for evaluating substituent constants, such as σI (inductive) and σR (resonance). researchgate.net By establishing correlations between theoretically evaluated EPN values for carbon atoms in substituted benzene (B151609) and bicyclo[2.2.2]octane derivatives, researchers can quantify the electronic influence of various functional groups. researchgate.net These calculations are typically performed at a high level of theory, such as B3LYP/6-311+G(2d,2p), to ensure accuracy. researchgate.net

Modeling of Substituent Effects

The BCOCA framework is a classic model for studying the transmission of non-conjugative electronic effects. acs.org Theoretical modeling allows for the precise dissection of these interactions.

Isodesmic and Homodesmotic Reactions for Evaluating Substituent Effects

Isodesmic and homodesmotic reactions are theoretical constructs used in computational chemistry to accurately evaluate the energetic effects of substituents by conserving the number and types of chemical bonds. nih.govsci-hub.se In the context of 4-substituted BCOCA, these reactions have been used to separately quantify the substituent effects in both the neutral acid and its anion. nih.gov This approach allows for a detailed analysis of the interaction energy between the substituent and the carboxylic acid/carboxylate group. acs.org By comparing the energy changes in these carefully constructed reactions, the influence of a substituent on the acidity of BCOCA can be reliably calculated. nih.govoup.com

Interactive Table: Substituent Effects in BCOCA vs. Anion This table illustrates the differential energetic impact of substituents on the neutral acid and its corresponding anion, as determined by isodesmic reaction calculations.

Substituent Effect on Acid (kJ/mol) Effect on Anion (kJ/mol) Net Effect on Acidity (kJ/mol)
NO₂ +2.9 -23.4 -20.5
CN +3.1 -22.8 -19.7
F +2.0 -15.8 -13.8
H 0.0 0.0 0.0
CH₃ -0.4 +3.1 +2.7

Note: Values are representative based on trends described in the literature nih.gov. Positive values indicate destabilization, while negative values indicate stabilization.

Evaluation of Inductive and Resonance Contributions to Substituent Effects

The rigid geometry of the bicyclo[2.2.2]octane skeleton prevents resonance effects between substituents at the 1- and 4-positions. acs.org This makes BCOCA derivatives ideal systems for isolating and studying the inductive effect. acs.orgsemanticscholar.org The substituent effect in these molecules is transmitted primarily through bonds (inductive effect) and through space (field effect). semanticscholar.org

Computational studies, including the analysis of electrostatic potentials, have been employed to quantify the inductive component of the substituent effect. researchgate.net For instance, a computational method based on correlations between EPN values in substituted bicyclo[2.2.2]octane and benzene derivatives allows for the derivation of σI and σR constants, effectively separating the inductive and resonance contributions. researchgate.net Studies have confirmed that in 1,4-disubstituted bicyclo[2.2.2]octane systems, the interactions are predominantly inductive in nature. semanticscholar.org

Limitations of Electrostatic Models (e.g., Kirkwood-Westheimer treatment) for BCOCA Systems

The rigid framework of bicyclo[2.2.2]octane-1-carboxylic acid (BCOCA) and its derivatives has made it an exemplary system for studying the transmission of electronic substituent effects. Early theoretical attempts to explain these effects relied on classical electrostatic models, such as the Kirkwood-Westheimer treatment. This model treats the molecule as a cavity with a specific dielectric constant, calculating the electrostatic interaction (or field effect) between a substituent and the reacting carboxylic acid group through this medium. However, numerous studies have revealed significant limitations of this approach when applied to BCOCA systems.

The model's effectiveness is highly dependent on the choice of the effective dielectric constant (ε) for the molecular cavity, which is often an ambiguous parameter. For instance, the observed difference in gas-phase acidity (6.2 kcal/mol) between 4-chlorothis compound and the parent acid can be reproduced by the Kirkwood-Westheimer treatment, but only if the bicyclooctane ring is assigned an effective dielectric constant of unity. researchgate.netnih.gov This suggests that the molecular framework does not behave as a simple dielectric medium.

Furthermore, while some specific cases show partial success, the models lack general applicability across different substituents and solvents. For example, while electrostatic models generally fail to correlate acidity data for 4-substituted BCOCA series in solvents like dimethyl sulfoxide, the Kirkwood-Westheimer ellipsoidal cavity model was found to give fair agreement for the trimethylammonio substituted acid. researchgate.net This inconsistency highlights the model's limitations in providing a universally accurate description of substituent effects in BCOCA systems, paving the way for more sophisticated quantum chemical methods.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations have been employed to study the behavior of systems containing the bicyclo[2.2.2]octane core, providing insights into their dynamic behavior and interactions. While specific MD studies focusing solely on the parent BCOCA are not extensively documented in literature, simulations of its derivatives have been crucial in fields like drug design.

For instance, MD simulations were used to investigate inhibitors of the influenza polymerase PB2 protein, which incorporate a bicyclo[2.2.2]octane-2-carboxylic acid fragment. mdpi.com These simulations provide detailed information on the stability of the inhibitor-protein complex. Key metrics analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms in the complex over the simulation time.

In one such study, the RMSD of the protein-ligand complexes remained stable, indicating that the inhibitors stayed securely within the binding pocket. mdpi.com The RMSF analysis revealed the fluctuations of individual amino acid residues, showing that residues farther from the binding site had higher flexibility, while those adjacent to the ligand were more stable. mdpi.com The simulations also demonstrated that the binding of these ligands is primarily driven by van der Waals interactions. mdpi.com Such studies, although on a derivative, underscore the utility of MD simulations in understanding how the rigid BCOCA scaffold can be utilized to position functional groups optimally for molecular interactions.

Comparison of Computational Results with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For BCOCA and its derivatives, there is generally good agreement between calculated properties and experimental data, particularly for acidity.

Quantum chemical calculations have proven highly effective in predicting the acidity of BCOCA derivatives. Gas-phase acidities calculated at the MP2/6-311++G** level of theory show good agreement with observed experimental values. nih.gov Similarly, acidities derived from Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level match experimental pKa values with a high degree of accuracy, showing a standard deviation of just 1.1 kJ/mol.

The table below presents a comparison of experimental pKa values for various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids in 50% ethanol/water with relative acidities calculated using DFT methods.

Substituent (X)Experimental pKa' (50% EtOH/H₂O)Calculated Relative Acidity (Aqueous, DFT)
H6.60Reference
OH6.34Calculated
CO₂Et6.14Calculated
Br6.05Calculated
CN5.90Calculated

Data adapted from studies on substituted BCOCA systems. vanderbilt.edu

Beyond acidity, computational methods have been used to analyze other properties. Molecular parameters for BCOCA derivatives obtained at the B3LYP/6-31G(d,p) level of theory have been used in conjunction with experimental dielectric data to calculate apparent order parameters in nematic solutions, demonstrating the synergy between computational and experimental approaches. wojsko-polskie.pl These comparisons are vital for refining theoretical models and ensuring their predictive power for designing molecules with desired properties.

Applications of Bicyclo 2.2.2 Octane 1 Carboxylic Acid in Medicinal Chemistry and Drug Discovery

BCOCA as a Bioisostere in Drug Design

A bioisostere is a chemical substituent or group that can be interchanged with another substituent or group to produce a compound with similar biological properties. BCOCA has gained prominence as a saturated, 3D bioisostere for planar aromatic rings, such as the phenyl group. pharmablock.com This strategic replacement aims to address several liabilities associated with high aromatic ring counts in drug candidates. pharmablock.com

The substitution of a para-substituted phenyl ring with a bicyclo[2.2.2]octane (BCO) core is a key strategy in modern drug design to "escape from flatland" — the tendency for drug candidates to be overly planar and aromatic. pharmablock.com Aromatic rings, while crucial for binding to biological targets, can contribute to poor solubility, high metabolic turnover, and off-target effects. pharmablock.comnih.gov The introduction of the BCOCA scaffold, which has a fraction of sp3-hybridized carbon atoms (Fsp3) of 1.0 compared to 0 for a phenyl ring, imparts a more three-dimensional character to the molecule. pharmablock.com This can lead to several advantages:

Improved Physicochemical Properties: Replacing a flat aromatic ring with a saturated, non-polar BCOCA moiety can enhance aqueous solubility and metabolic stability. nih.gov The disruption of planarity can reduce crystal packing forces and decrease interactions with metabolic enzymes like cytochrome P450s. pharmablock.comnih.gov

Enhanced Target Binding and Selectivity: The rigid, 3D geometry of the BCOCA scaffold can provide a better-defined orientation of substituents, leading to more specific and potentially stronger interactions with the target protein. pharmablock.com This can improve potency and reduce off-target binding, thereby minimizing toxicity. pharmablock.com

Reduced Lipophilicity: While the BCO core is larger than a phenyl ring, its incorporation can sometimes lead to a decrease in the calculated lipophilicity (clogP), which is a desirable feature for drug candidates. nih.gov

A notable example of this strategy is in the development of Murine Double Minute 2 (MDM2) inhibitors, where a benzoic acid moiety was replaced with BCOCA to yield compounds with superior stability and pharmacological properties. baranlab.org

BCOCA is part of a larger family of saturated bioisosteres used to replace aromatic rings. pharmablock.com Its properties are often compared with other prominent members like bicyclo[1.1.1]pentane (BCP), cubane (B1203433), and more recently, 2-oxabicyclo[2.2.2]octane. nih.govacs.org The choice of bioisostere depends on the specific requirements of the drug target and the desired physicochemical properties.

The key distinguishing features of these bioisosteres are the distance between the bridgehead atoms (which mimics the 1,4-substitution of a phenyl ring) and their lipophilicity. pharmablock.comnih.gov

BioisostereBridgehead Distance (Å)Key Characteristics
para-Phenyl2.82Planar, aromatic
Bicyclo[2.2.2]octane (BCO)2.603D, rigid, lipophilic
Bicyclo[1.1.1]pentane (BCP)1.853D, rigid, smaller, less lipophilic than BCO
Cubane2.723D, rigid, can be unstable
2-Oxabicyclo[2.2.2]octane~2.63D, rigid, reduced lipophilicity and increased acidity compared to BCO

This table is based on data synthesized from multiple sources. pharmablock.comnih.gov

While BCP is smaller and less lipophilic, its shorter bridgehead distance may not always be optimal for maintaining the necessary geometry for target binding. nih.gov Cubane offers a bridgehead distance very similar to a phenyl ring but can be synthetically challenging and may have stability issues. nih.govuq.edu.au The 2-oxabicyclo[2.2.2]octane scaffold is a newer entrant that offers the advantage of reduced lipophilicity and increased acidity of the carboxylic acid group compared to BCOCA, due to the presence of the oxygen atom. nih.gov However, BCOCA often provides a good balance of geometric similarity to the phenyl ring and synthetic accessibility. nih.gov

Development of BCOCA-Containing Therapeutic Agents

The advantageous properties of the BCOCA scaffold have been successfully exploited in the development of several therapeutic agents across different disease areas.

One of the most prominent applications of BCOCA is in the design of inhibitors of the MDM2-p53 interaction, a key target in oncology. nih.govacs.org The tumor suppressor protein p53 is negatively regulated by MDM2, which is often overexpressed in cancer cells. nih.gov Inhibiting this interaction can restore p53 function and induce cancer cell death. nih.gov

CompoundTargetMechanism of ActionKey Findings
Alrizomadlin (AA-115/APG-115)MDM2Inhibits the MDM2-p53 interaction, restoring p53 activity.High binding affinity (Ki < 1 nM), potent cellular activity, and excellent oral pharmacokinetic profile. nih.govmedchemexpress.commedkoo.com

The rigid bicyclo[2.2.2]octane framework has also been explored in the design of antiviral agents. nih.govacs.org Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid have been utilized as scaffolds for the development of compounds with antiviral activity. nih.govmdpi.com The constrained nature of the bicyclic core allows for the precise positioning of functional groups to interact with viral targets. mdpi.com

The BCOCA scaffold has proven to be a versatile template for the design of various enzyme inhibitors.

Influenza Virus Sialidase Inhibitors: The synthesis of tetrasubstituted bicyclo[2.2.2]octane derivatives has been pursued as potential inhibitors of influenza virus sialidase (neuraminidase). nih.gov This enzyme is crucial for the release of new virus particles from infected cells, making it a key target for antiviral drugs. plos.orgnih.gov The rigid BCOCA framework can mimic the transition state of the natural substrate (sialic acid) in the enzyme's active site. nih.gov

Myeloperoxidase Inhibitors: Derivatives of BCOCA have also been investigated as inhibitors of myeloperoxidase, an enzyme implicated in inflammatory processes.

The diverse applications of this compound in medicinal chemistry underscore its importance as a valuable building block in the design of novel therapeutic agents with improved pharmacological properties.

Compounds Targeting the Central Nervous System

Derivatives of this compound have been investigated for their potential to modulate targets within the central nervous system (CNS). The rigid bicyclic framework is utilized to orient pharmacophoric groups in a specific spatial arrangement to interact with CNS receptors and transporters.

Research in this area has led to the synthesis of various BCOCA analogues with potential applications in neurodegenerative diseases. For instance, 4-(2-cyclopropyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamido)this compound has been synthesized as a protein kinase inhibitor, a class of enzymes that play a crucial role in cell signaling pathways implicated in conditions like Alzheimer's disease. nih.gov

Furthermore, studies have explored the interaction of BCOCA derivatives with key neurotransmitter transporters. A series of 2-substituted-6-amino-5-phenylbicyclo[2.2.2]octanes were synthesized and evaluated for their ability to inhibit dopamine, norepinephrine, and serotonin (B10506) transporters. nist.gov One of the benzoate (B1203000) esters in this series demonstrated significant potency at the serotonin transporter, with an IC50 value of 53 nM. nist.gov

Another area of investigation involves the interaction of BCOCA derivatives with adrenoceptors. For example, 4-(ethoxycarbonyl)this compound has been noted for its binding affinity to α1A-adrenoceptors, which are involved in various physiological processes within the CNS. oatext.com

Table 1: Examples of Bicyclo[2.2.2]octane Derivatives Targeting the CNS

Compound Name Target Potential Application
4-(2-cyclopropyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamido)this compound Protein Kinases Neurodegenerative diseases (e.g., Alzheimer's)
(1R/S,4R/S)-6R/S-(N,N-dimethylamino)-5R/S-phenylbicyclo[2.2.2]oct-2R/S-yl benzoate Serotonin Transporter CNS disorders

Adenosine (B11128) Receptor Antagonists

The bicyclo[2.2.2]octane moiety has been effectively incorporated into the structure of xanthine (B1682287) derivatives to produce potent and selective adenosine receptor antagonists. The rigid nature of the bicyclic cage plays a crucial role in orienting the molecule for optimal interaction with the receptor binding pocket.

A notable example is the class of 8-bicyclo[2.2.2]octylxanthines, which have been extensively studied as adenosine A1 receptor antagonists. oatext.com One of the most prominent compounds from this series is BG9928, also known as Tonapofylline. oatext.comnih.gov This compound exhibits high potency for the human adenosine A1 receptor with a Ki value of 7 nM. oatext.com Furthermore, it demonstrates significant selectivity for the A1 receptor over other subtypes. oatext.com

Another derivative, designated as compound 16 in several studies, also shows high affinity for the human A1 adenosine receptor with a Ki of 33 nM. nih.gov The development of these compounds has been driven by the search for selective adenosine A1 receptor antagonists with improved aqueous solubility and oral bioavailability. oatext.com The incorporation of the bicyclo[2.2.2]octane scaffold has been a key strategy in achieving these desired properties. nih.gov

Table 2: Binding Affinities of Bicyclo[2.2.2]octane-Containing Adenosine Receptor Antagonists

Compound Target Receptor Ki (nM) Selectivity vs. A2A Selectivity vs. A2B
BG9928 (Tonapofylline) Human Adenosine A1 7 oatext.com 915-fold oatext.com 12-fold oatext.com

Molecules with Improved Binding Affinity to Estrogen Receptors

The bicyclo[2.2.2]octane framework has been utilized as a rigid scaffold to design molecules that can modulate the activity of estrogen receptors (ER). Its three-dimensional structure can mimic key interactions of natural ligands or other proteins that bind to the receptor.

One approach has been to design BCOCA derivatives as structural mimics of the LXXLL motif of steroid receptor coactivators (SRCs), which are crucial for ER-mediated gene transcription. oatext.com By mimicking the key leucine (B10760876) residues, these bicyclo[2.2.2]octane-based compounds can act as coactivator binding inhibitors (CBIs), blocking the interaction between the estrogen receptor and its coactivators. oatext.com Several such compounds have been synthesized and shown to disrupt the ER-SRC interaction with Ki values in the low micromolar range. oatext.com

It is important to note that the context of the bicyclo[2.2.2]octane scaffold is critical for its effect on ER binding. In a study on selective ERβ agonists, replacing a para-carborane core with a bicyclo[2.2.2]octane group led to a significant decrease in binding affinity, highlighting the nuanced role of the scaffold in ligand-receptor interactions. chemicalbook.com

Table 3: Estrogen Receptor Affinity of Molecules Incorporating a Bicyclo[2.2.2]octane Scaffold

Compound Type Mechanism of Action Receptor Affinity
Bicyclo[2.2.2]octane-based CBIs Inhibit ER-SRC interaction Ki values of 7–40 μM oatext.com

Applications in Insulin (B600854) Secretion Modulation

The direct application of this compound and its derivatives in the specific modulation of insulin secretion from pancreatic β-cells is an area with limited published research. While the broader bicycloalkane scaffold has been explored in the context of diabetes and metabolic disorders, detailed studies focusing on the direct impact of BCOCA on insulin release are not prevalent in the current scientific literature.

Some research has been conducted on structurally related bicyclic compounds. For instance, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a different bicyclic amino acid, is known to act as an insulin-releasing factor through its activation of glutamate (B1630785) dehydrogenase. nih.govnih.gov However, this compound is not a derivative of this compound.

Patent literature suggests the potential for bicyclo[2.2.2]octane derivatives in the broader field of diabetes treatment. For example, some patents describe oxabicyclo[2.2.2]octane derivatives as modulators of GPR120, a receptor involved in insulin sensitivity. nist.gov Other patents mention bicyclo[2.2.2]octane-containing compounds as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1, an enzyme implicated in insulin resistance. google.com These applications, however, are more closely related to insulin action and sensitivity rather than the direct secretion of insulin from β-cells.

Due to the lack of specific research findings on the direct modulation of insulin secretion by this compound derivatives, a data table on this topic cannot be provided at this time. Further investigation is required to determine if this class of compounds has a direct role in this specific physiological process.

Structure-Activity Relationship (SAR) Studies

The well-defined and rigid nature of the this compound (BCOCA) framework makes it an excellent tool for structure-activity relationship (SAR) studies. By providing a fixed orientation for substituents, it allows researchers to probe the specific interactions between a ligand and its biological target with greater precision.

Impact of BCOCA's Rigid Framework on Ligand-Receptor Interactions

The rigidity of the bicyclo[2.2.2]octane scaffold significantly influences how a molecule interacts with its target receptor. Unlike flexible aliphatic chains, the bicyclic system restricts conformational freedom, ensuring that the appended functional groups are held in a predictable spatial arrangement. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially resulting in higher binding affinity.

In the context of estrogen receptor (ER) modulators, the bicyclo[2.2.2]octane core has been used to mimic the α-helical structure of the LXXLL motif found in steroid receptor coactivators. oatext.com The rigid framework positions substituents in a way that mimics the projection of key leucine residues, allowing these small molecules to effectively block the protein-protein interaction between the ER and its coactivator. oatext.com The defined stereochemistry of the bicyclic system is crucial for achieving the correct orientation of these substituents to fit into the hydrophobic groove on the ER surface. oatext.com

The predictable geometry of the BCOCA scaffold also allows for a systematic investigation of the electronic effects of substituents on receptor binding. The saturated, non-conjugated nature of the bicyclic system ensures that electronic effects are transmitted primarily through space (field effects) rather than through resonance. This allows for a clearer understanding of how electron-withdrawing or electron-donating groups at specific positions on the scaffold influence the acidity of the carboxylic acid group and its interaction with the receptor.

Optimization of Pharmacokinetic Properties through BCOCA Incorporation

The incorporation of the this compound moiety into drug candidates can lead to a significant improvement in their pharmacokinetic profiles. The three-dimensional and lipophilic nature of the bicyclic core can influence properties such as solubility, metabolic stability, and oral bioavailability.

Replacing a planar aromatic ring, such as a para-substituted phenyl group, with a non-planar, saturated bicyclo[2.2.2]octane scaffold can increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule. nih.gov An increased Fsp3 character is often associated with improved solubility and reduced off-target toxicity. nih.gov This strategy can disrupt the planarity and aromaticity that often lead to poor solubility and potential metabolic liabilities. nih.gov

An example of this can be seen in the development of adenosine A1 receptor antagonists, where replacing a phenyl ring with a bicyclo[2.2.2]octane group was a key step in improving the aqueous solubility of the compounds. nih.gov The resulting compound, BG9928, not only had high potency but also demonstrated high oral bioavailability in multiple species. oatext.com

Furthermore, the rigid bicyclic structure can shield metabolically susceptible sites within a molecule from enzymatic degradation, thereby increasing its metabolic stability and prolonging its half-life. A study on a bicyclic derivative, a BCO-acetic acid, showed that it possessed superior pharmacokinetic properties, including a smaller clearance and volume of distribution, as well as a longer half-life, when compared to its prototype. nih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
4-(2-cyclopropyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamido)this compound
(1R/S,4R/S)-6R/S-(N,N-dimethylamino)-5R/S-phenylbicyclo[2.2.2]oct-2R/S-yl benzoate
4-(Ethoxycarbonyl)this compound
BG9928 (Tonapofylline)
Compound 16 (8-bicyclo[2.2.2]octylxanthine derivative)
Doxorubicin

BCOCA Derivatives as Chiral Scaffolds for Drug Discovery

Derivatives of this compound (BCOCA) serve as rigid, three-dimensional frameworks, or scaffolds, that are of significant interest in the field of drug discovery. Their constrained bicyclic structure provides a unique platform for the spatial arrangement of chemical functionalities, which is a critical factor in designing molecules that can interact with specific biological targets. The inherent chirality and conformational rigidity of these scaffolds make them particularly valuable for developing novel therapeutic agents.

Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts

The bicyclo[2.2.2]octane framework is a key structural element in a variety of biologically active compounds and serves as a valuable template in asymmetric synthesis. nih.govresearchgate.net Derivatives such as 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid, exhibit drastically reduced conformational freedom due to a sterically hindered bridgehead primary amine and an endocyclic chiral center. nih.govacs.org This rigidity and pronounced bulkiness significantly influence the spatial orientation of attached functional groups and the conformation of adjacent molecular building blocks. nih.govresearchgate.net

These characteristics make BCOCA derivatives excellent candidates for two primary applications:

Foldamers: Constrained cyclic β-amino acids, including ABOC, are incorporated into oligomers to stabilize unique, well-defined three-dimensional structures known as foldamers. nih.govresearchgate.net These artificial molecules mimic the folding patterns of natural peptides and proteins, enabling the design of molecules with specific shapes for applications in materials science, health, and catalysis. nih.gov

Chiral Catalysts: The rigid bicyclo[2.2.2]octane structure has been successfully applied to the design of novel peptide catalysts for asymmetric synthesis. acs.org For instance, ligands based on the 1,2-diaminobicyclo[2.2.2]octane scaffold, when combined with copper (II) acetate, have proven to be efficient catalysts for the asymmetric Henry reaction, which is a classic carbon-carbon bond-forming reaction. acs.org The defined stereochemistry of the scaffold allows for the creation of a specific chiral environment around the catalytic metal center, guiding the reaction to produce a desired stereoisomer.

Table 1: Applications of BCOCA-Derived Scaffolds in Asymmetric Catalysis

Scaffold TypeReaction CatalyzedMetal Co-factorKey Feature
1,2-diaminobicyclo[2.2.2]octaneAsymmetric Henry ReactionCopper (Cu)Forms privileged chiral ligands (e.g., salen-type) that create an effective chiral environment for the metal. acs.org
N-pyrrolidine-based α,β-peptides with ABOCAsymmetric Aldol (B89426) ReactionN/A (Organocatalyst)Catalytic properties are highly dependent on the amino acid sequence and the absolute configuration of the ABOC residue. researchgate.net

Bicyclic Beta-Amino Acids in Peptidomimetics

Peptidomimetics are compounds designed to mimic peptides but with improved properties, such as enhanced stability and oral bioavailability. Bicyclic β-amino acids derived from the bicyclo[2.2.2]octane scaffold are particularly useful in this context. researchgate.net

The incorporation of these rigid amino acids into peptide sequences offers several advantages:

Proteolytic Resistance: Peptides built from β-amino acids are more resistant to degradation by proteases and peptidases compared to their natural α-peptide counterparts. researchgate.net

Conformational Stability: The constrained nature of the bicyclic scaffold reduces the flexibility of the peptide backbone. researchgate.net This pre-organization can facilitate stronger and more specific interactions with biological targets like receptors and enzymes, potentially leading to improved activity. researchgate.net

Induction of Secondary Structures: The rigid geometry of bicyclic β-amino acids like (S)-1-aminobicyclo[2.2.2]octane-2-carboxylic acid ((S)-ABOC) can force a peptide chain to adopt specific conformations, such as reverse turns. researchgate.netacs.org Turns are critical structural motifs involved in molecular recognition processes at protein surfaces and in bioactive peptides. researchgate.net

Research has demonstrated that incorporating a single ABOC unit into a tripeptide can successfully induce the formation of a reverse turn, a common secondary structure in proteins. acs.org This ability to control peptide conformation is a powerful tool for designing peptidomimetics with specific biological functions, including enzyme inhibitors and antitumor agents. nih.govresearcher.life

Table 2: Research Findings on ABOC in Peptidomimetics

Peptide StudiedIncorporated Bicyclic UnitAnalytical Methods UsedKey Finding
Model TripeptidesH-(S)-ABOC-OHFT-IR, CD, NMR, X-rayThe bicyclic unit, when placed in the second position, effectively induces a reverse turn structure in the peptide. researchgate.netacs.org

Applications of Bicyclo 2.2.2 Octane 1 Carboxylic Acid in Materials Science

Specialty Polymers and Coatings

The incorporation of the bicyclo[2.2.2]octane moiety into polymer backbones offers a strategic approach to tailor the physical and chemical properties of materials, leading to the creation of specialty polymers and coatings with enhanced performance characteristics.

Improved Thermal Stability and Mechanical Strength in Polymers

The rigid and sterically hindered nature of the bicyclo[2.2.2]octane unit contributes significantly to the thermal stability and mechanical strength of polymers. When integrated into polymer chains, this bulky group restricts segmental motion and raises the glass transition temperature (Tg) of the material.

Research on polyimides, a class of high-performance polymers known for their thermal stability, has demonstrated the benefits of incorporating bicyclo[2.2.2]octane-derived monomers. For instance, polyimides synthesized using bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a derivative of the bicyclo[2.2.2]octane structure, have shown exceptional thermal stability, with decomposition temperatures exceeding 400°C. tandfonline.com These polymers also exhibit high glass transition temperatures, ranging from 272°C to 355°C, which is indicative of their enhanced rigidity and dimensional stability at elevated temperatures. tandfonline.com

The introduction of the bicyclo[2.2.2]octane core can also improve the mechanical properties of polymers. The rigid structure helps to create a more robust and less flexible polymer network, which can translate to higher tensile strength and modulus. While specific data for polymers containing exclusively Bicyclo[2.2.2]octane-1-carboxylic acid is limited, the general principle of using rigid bicyclic structures to enhance mechanical performance is well-established in polymer science. The rigid bicyclic structure of Bicyclo[2.2.2]octane derivatives makes them potential candidates for developing new materials with specific mechanical properties, such as increased rigidity. smolecule.com

Table 1: Thermal Properties of Polyimides Containing Bicyclo[2.2.2]octane Moieties

Polymer ID Dianhydride Monomer Diamine Monomer Glass Transition Temperature (Tg) (°C) Decomposition Temperature (TGA, 5% weight loss) (°C)
BTD-MIMA Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride 4,4'-Methylenebis(2,6-dimethylaniline) 355 > 400
BTD-HFA Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride 4,4'-(Hexafluoroisopropylidene)dianiline 272 > 400
BTD-FND Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride 2,7-Diamino-9,9-dimethylfluorene 330 > 400
BTD-TPM Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride Tris(4-aminophenyl)methane 310 > 400

Data synthesized from research on polyimides with bicyclo[2.2.2]octane structures. tandfonline.com

Use as Rigid Linkers in Materials

The well-defined and rigid geometry of the bicyclo[2.2.2]octane scaffold makes it an excellent candidate for use as a rigid linker or spacer in the design of various materials. In polymer chemistry, incorporating such rigid units can lead to materials with more predictable and controlled architectures. This is particularly important in applications where precise spatial arrangement of functional groups is required.

The bicyclo[2.2.2]octane unit can act as a non-conjugated, rigid rod-like segment within a polymer chain. This contrasts with more flexible aliphatic chains or even some aromatic units that can exhibit rotational freedom. This rigidity can be exploited to create polymers with specific morphologies and properties, such as enhanced porosity or specific recognition capabilities. The use of bicyclo[2.2.2]octane as a rigid linker is a concept that extends beyond polymers to other areas of materials science, including the construction of molecular machines and functional materials.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters interconnected by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. This compound and its dicarboxylic acid analogue, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, have emerged as promising linkers for the synthesis of novel MOFs.

Synthesis and Characterization of BCOCA-based MOFs

The synthesis of MOFs using bicyclo[2.2.2]octane-1,4-dicarboxylic acid as a linker has been successfully demonstrated. These three-dimensional linkers can lead to the formation of robust frameworks with well-defined pore structures. The rigid and predictable geometry of the bicyclo[2.2.2]octane unit allows for precise control over the resulting pore size and shape, which can be tuned to sub-ångström precision. tandfonline.com

For example, a zinc-based MOF synthesized with bicyclo[2.2.2]octane-1,4-dicarboxylic acid has shown high thermal stability. tandfonline.com The characterization of such MOFs typically involves techniques such as single-crystal X-ray diffraction to determine the crystal structure, powder X-ray diffraction to assess phase purity, and gas adsorption measurements to evaluate porosity and surface area. The incorporation of these 3D linkers has been shown to enhance the structural stability of the MOFs. tandfonline.com Furthermore, the use of such rigid, three-dimensional linkers can minimize the structural flexibility or "breathing" that is often observed in MOFs made with planar, two-dimensional linkers. tandfonline.com

Table 2: Comparison of Linker Types in MOF Synthesis

Linker Type Example Key Properties Impact on MOF Properties
2D Aromatic Terephthalic acid Planar, conjugated High porosity, potential for π-π stacking, often results in colored and flexible frameworks
3D Aliphatic Bicyclo[2.2.2]octane-1,4-dicarboxylic acid Rigid, non-planar, saturated High stability, precise pore control, can lead to transparent and less flexible frameworks

This table provides a general comparison based on the properties discussed in the cited literature. tandfonline.comvanderbilt.edunih.govtandfonline.com

Liquid Crystals and Other Advanced Materials

The rigid and linear geometry of the bicyclo[2.2.2]octane core makes it a valuable building block in the design of liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but their component molecules are oriented in a crystal-like way.

The incorporation of the bicyclo[2.2.2]octane unit into molecules can promote the formation of mesophases, which are the characteristic phases of liquid crystals. This is because the rigidity and shape of the bicyclo[2.2.2]octane moiety contribute to the anisotropic molecular shape that is necessary for liquid crystalline behavior. Research has shown that derivatives of 2,6,7-trioxa-bicyclo(2.2.2)octane can exhibit mesomorphic properties, predominantly forming smectic B phases. tandfonline.comtandfonline.com

Furthermore, studies comparing the liquid crystalline properties of compounds containing bicyclo[2.2.2]octane with those containing other rigid units like carboranes and benzene (B151609) rings have demonstrated the effectiveness of the bicyclo[2.2.2]octane core in stabilizing liquid crystal phases. vanderbilt.edu For instance, a bicyclo[2.2.2]octane analog of a particular mesogen exhibited smectic A, smectic B, and other highly ordered smectic phases, and showed a higher smectic C phase transition temperature compared to its carborane counterparts. vanderbilt.edu The commercial interest in bicyclo[2.2.2]octane derivatives for the synthesis of liquid crystal copolyesters further underscores their importance in this field. google.com

Beyond liquid crystals, the unique structure of the bicyclo[2.2.2]octane unit is being explored in other advanced materials. For example, its use as a core for molecular rotors in the engineering of crystalline arrays for molecular machines is an active area of research. beilstein-journals.org

Analytical and Spectroscopic Characterization of Bcoca and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of BCOCA derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹³C NMR spectra of BCOCA derivatives, the bridgehead carbons exhibit unique chemical shifts due to their constrained geometry. For instance, ¹³C NMR spectra for BCOCA are available in spectral databases, providing a key reference for structural confirmation. The high resolution proton (¹H) NMR spectra of various substituted bicyclo[2.2.2]octanes have been analyzed in detail, revealing key structural information. For example, in the synthesis of bicyclo[2.2.2]octane systems via a Diels-Alder reaction, the formation of three distinct isomeric aldehyde products was confirmed by the presence of three unique peaks in the ¹H NMR spectrum between 9.25 and 9.65 ppm. nih.gov

The rigid bicyclic framework of BCOCA allows for the detailed study of through-bond and through-space correlations, which are invaluable for stereochemical assignments. The stereochemical dependence of proton shieldings and coupling constants is a key feature in the NMR analysis of these systems. nih.gov

Long-range couplings are particularly useful for making stereochemical assignments in bicyclo[2.2.2]octane systems. nih.gov The well-defined spatial relationships between protons in the fixed cyclohexane (B81311) boat conformations allow for the application of Karplus-type relationships and Nuclear Overhauser Effect (NOE) studies to determine the relative orientation of substituents. For example, in certain bicyclo[2.2.2]octene derivatives, the assignment of substituent orientation is confirmed by the magnitude of observed long-range couplings. nih.gov

Furthermore, advanced NMR techniques, such as solid-state ¹³C NMR, have been employed to study the dynamics of molecular rotors derived from the bicyclo[2.2.2]octane core, identifying the rotating fragments within the molecule in its crystalline state. Isotopic labeling, particularly with deuterium (B1214612), is another powerful strategy. When combined with NMR, it can be used to probe reaction mechanisms, such as determining the stereochemical preference of skeletal migrations. smolecule.com

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and fragmentation patterns of BCOCA and its derivatives, aiding in structural confirmation. Under electron ionization (EI), Bicyclo[2.2.2]octane-1-carboxylic acid exhibits a distinct fragmentation pattern.

The molecular ion peak ([M]⁺) is observed corresponding to its molecular weight of approximately 154.21 g/mol . nist.gov Analysis of the mass spectrum reveals key fragments that are characteristic of the bicyclic structure.

Table 1: Prominent m/z Peaks in the Electron Ionization Mass Spectrum of this compound. nist.govcdnsciencepub.com
m/z ValueRelative IntensityPossible Fragment Assignment
154HighMolecular Ion [C₉H₁₄O₂]⁺
109HighLoss of COOH (formic acid radical)
79MediumFurther fragmentation of the bicyclic core

The data, often compiled by the NIST Mass Spectrometry Data Center, shows the top peak at m/z 154, with the second highest at m/z 109. cdnsciencepub.com This fragmentation is consistent with the loss of the carboxylic acid group, a common pathway for such compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For BCOCA, IR spectroscopy definitively confirms the presence of the carboxylic acid moiety. The spectrum is characterized by a very broad O-H stretching vibration, typical for hydrogen-bonded carboxylic acids, and a strong C=O stretching vibration.

Table 2: Characteristic IR Absorption Bands for this compound and its Derivatives.
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Appearance
Carboxylic Acid (O-H)Stretching2500–3300Very Broad
Carboxylic Acid (C=O)Stretching~1700Strong, Sharp
Alkyl (C-H)Stretching2850–2960Strong

For comparison, the IR spectrum of the parent bicyclo[2.2.2]octane framework is available in the NIST/EPA Gas-Phase Infrared Database and is dominated by C-H stretching and bending vibrations. researchgate.net In derivatives, such as esters or lactones, the C=O stretching frequency shifts accordingly. For example, a γ-lactone derivative exhibits a C=O stretch at 1770 cm⁻¹, while an ester shows this band at 1735 cm⁻¹. nih.gov

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemical relationships. Several derivatives of the bicyclo[2.2.2]octane system have been analyzed using this technique.

Crystallographic analysis of diol derivatives of the bicyclo[2.2.2]octane skeleton has been used to determine their precise solid-state structures. nist.gov In a comparative analysis, the geometric properties of the bicyclo[2.2.2]octane core have been compared to those of the para-substituted phenyl ring and other bioisosteres like 2-oxabicyclo[2.2.2]octanes. This analysis is crucial for understanding how the rigid scaffold can be used in medicinal chemistry to mimic other important structural motifs. For example, the crystal structure of 1,4-diacetoxybicyclo[2.2.2]octane has been determined, confirming the bridgehead substitution pattern.

Table 3: Comparison of Geometric Parameters for Bicyclo[2.2.2]octane and Related Scaffolds from Crystallographic Data.
ScaffoldBridgehead-Bridgehead Distance (Å)Exit Vector Angle (φ1) (°)Exit Vector Angle (φ2) (°)
Bicyclo[2.2.2]octane~2.54 - 2.56~175 - 180~175 - 180
para-Substituted Phenyl~2.88 - 2.89~180~180
2-Oxabicyclo[2.2.2]octane~2.54 - 2.56~175 - 178~175 - 178

The data reveals that the geometric properties of the bicyclo[2.2.2]octane core are very similar to those of its heteroatomic analogue, 2-oxabicyclo[2.2.2]octane, making it a valuable non-aromatic scaffold in drug design.

Chromatographic Techniques (e.g., GC-MS)

Chromatographic methods are essential for the separation, identification, and quantification of BCOCA and its derivatives from complex mixtures. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a particularly powerful tool.

The analysis of BCOCA by GC-MS is documented in the NIST database, providing retention data and mass spectra for positive identification. cdnsciencepub.com For volatile derivatives like the methyl ester of BCOCA (Bicyclo[2.2.2]octan-1-carboxylic acid, methyl ester), specific chromatographic parameters such as the Kovats' retention index (RI) have been determined on non-polar columns, facilitating its identification in complex mixtures.

Advanced techniques such as comprehensive multidimensional gas chromatography-mass spectrometry (GC×GC-MS) have been utilized to identify bicyclic acids, including a bicyclo[2.2.2]octane acid, in commercial acid mixtures and environmental samples like oil sands process-affected water (OSPW). This highlights the utility of high-resolution chromatography in separating and identifying isomers within intricate matrices.

Advanced Analytical Techniques for Studying Reaction Mechanisms and Intermediates

Understanding the formation and transformation of the bicyclo[2.2.2]octane core often requires advanced analytical techniques that can provide insights into reaction mechanisms and transient intermediates.

One powerful approach is the use of isotopic labeling. For instance, deuterium labels have been employed to probe the stereochemical course of thermal rearrangements in bicyclo[4.2.0]oct-2-ene systems that isomerize to bicyclo[2.2.2]oct-2-enes. smolecule.com By tracking the position of the deuterium atoms in the product using NMR spectroscopy, researchers can elucidate the preference for specific mechanistic pathways, such as migration with inversion or retention of stereochemistry. smolecule.com

The study of reaction kinetics, often monitored by chromatographic or spectroscopic methods, provides data for constructing Arrhenius plots to determine activation energies. This has been applied to the thermal decomposition of bicyclo[4.2.0]oct-2-ene, a reaction that can lead to the bicyclo[2.2.2]octane skeleton. smolecule.com Furthermore, techniques like solid-state NMR can be used to study the dynamics of these rigid molecules, providing information on internal motions and energy barriers within a crystal lattice. These advanced methods are critical for moving beyond simple structural identification to a deeper understanding of the chemical behavior of BCOCA and its derivatives.

Future Research Directions and Unexplored Avenues

Expanded Applications in Catalysis and Asymmetric Synthesis

The bicyclo[2.2.2]octane framework is an intriguing template for the design of novel catalysts and chiral ligands due to its conformational rigidity and well-defined spatial arrangement. While derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been successfully employed in asymmetric organo-catalysis, the direct use of BCOCA and its analogs is an area ripe for exploration. nih.govacs.orgacs.org

Future work could focus on designing BCOCA-derived ligands for transition metal catalysis. The rigid backbone can enforce specific coordination geometries around a metal center, potentially leading to catalysts with high efficiency and stereoselectivity. For instance, chiral diamine ligands derived from the bicyclo[2.2.2]octane scaffold have proven effective in copper-catalyzed asymmetric Henry reactions. acs.org Similar strategies could be applied by functionalizing the BCOCA core to create new classes of phosphines, N-heterocyclic carbenes, or other ligands for a broad range of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions.

Furthermore, the development of organocatalysts based on the BCOCA structure is a promising avenue. The inherent chirality and steric bulk of appropriately substituted BCOCA derivatives could be harnessed to create catalysts for reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions. bohrium.comresearchgate.netresearchgate.net Research into metal-free tandem reactions that rapidly construct bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity highlights the potential for developing catalytic processes mediated by organic bases. researchgate.net

Table 1: Potential Catalytic Applications for BCOCA Derivatives

Catalysis TypePotential BCOCA ApplicationTarget ReactionsDesired Outcome
Asymmetric Organocatalysis Chiral BCOCA-based amines, thioureas, or phosphoric acids.Michael Additions, Aldol Reactions, Diels-Alder Reactions.High enantioselectivity and diastereoselectivity in metal-free systems.
Transition Metal Catalysis BCOCA-derived chiral phosphines, N-heterocyclic carbenes (NHCs), and diamine ligands.Asymmetric Hydrogenation, Cross-Coupling Reactions, Henry Reaction.Efficient and highly stereoselective synthesis of chiral molecules.
Peptide Catalysis Incorporation of BCOCA derivatives into short peptide chains.Asymmetric synthesis in organized, enzyme-like active sites.Enhanced catalytic activity and stereocontrol through defined 3D structures. acs.org

Investigation of Novel Biological Activities

The bicyclo[2.2.2]octane scaffold is a key structural element in numerous biologically active compounds and serves as a valuable building block for therapeutic agents. google.com Its rigidity can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for biological targets like enzymes and receptors. While some derivatives have been explored, a systematic investigation into the biological activities of a wider range of BCOCA analogs could uncover new therapeutic leads.

Derivatives of the bicyclo[2.2.2]octane system have been investigated as antiviral agents and as compounds that can selectively affect amino acid levels in the brain. mdpi.com Future research could expand on this by synthesizing and screening libraries of BCOCA amides, esters, and other derivatives against a diverse panel of biological targets. The scaffold's ability to mimic key structural motifs, such as the leucine (B10760876) residues in the steroid receptor coactivator (SRC) protein, demonstrates its potential in modulating protein-protein interactions, a critical area in cancer research. nih.gov For example, a complex derivative incorporating the BCOCA moiety has been developed as a potent and orally active murine double minute 2 (MDM2) inhibitor for cancer therapy. researchgate.net

Given the interest in bicyclic compounds as bioisosteres for phenyl rings, BCOCA analogs could be designed to target G-protein coupled receptors (GPCRs), ion channels, or enzymes where a rigid, non-aromatic substituent is desired to improve metabolic stability or selectivity. nih.gov

Development of New Synthetic Methodologies for Complex BCOCA Analogs

The expansion of BCOCA's applications is intrinsically linked to the ability to synthesize a diverse range of complex analogs. While classical methods exist, there is a continuous need for more efficient, stereoselective, and versatile synthetic routes. Future research should focus on developing novel methodologies that provide access to previously unattainable BCOCA derivatives.

Recent advancements include transition metal-catalyzed processes and domino reactions that can construct the bicyclo[2.2.2]octane core with multiple stereocenters in a single step. researchgate.netgoogle.comgoogle.com For example, diphenylprolinol silyl (B83357) ether has been used to mediate domino Michael/Michael reactions to create bicyclo[2.2.2]octanes with quaternary bridgehead carbons in nearly optically pure form. researchgate.net Another innovative approach involves a tandem [4+2] cycloaddition cascade to produce uracil (B121893) derivatives bearing a bicyclo[2.2.2]octane scaffold. bohrium.com

Future efforts could explore:

Asymmetric Diels-Alder Reactions: Developing new chiral catalysts to control the facial selectivity and regioselectivity of the cycloaddition that often forms the bicyclic core. nih.gov

C-H Activation: Direct functionalization of the bicyclo[2.2.2]octane skeleton would provide a powerful and atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow systems can improve the safety, scalability, and reproducibility of synthesizing BCOCA intermediates and final compounds. smolecule.com

Photoredox Catalysis: Utilizing light-driven reactions to enable novel transformations and construct complex BCOCA analogs under mild conditions.

These advanced synthetic strategies will be crucial for building libraries of compounds for biological screening and for creating tailored molecules for catalysis and materials science.

Exploration of BCOCA in Supramolecular Chemistry

The rigidity and well-defined geometry of the BCOCA scaffold make it an excellent building block for supramolecular chemistry, where predictable spatial orientation is key. Its dicarboxylic acid counterpart, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, has already been employed as a linear, rigid linker in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.commdpi.comresearchgate.net These aliphatic linkers create unique pore environments compared to their aromatic counterparts, influencing properties like gas adsorption and host-guest interactions. researchgate.net

Future research could explore the use of monofunctionalized BCOCA as a "terminating" or "capping" agent in MOFs and other coordination polymers to fine-tune pore size and functionality. Furthermore, functional groups can be installed on the BCOCA skeleton to create "smart" materials that respond to external stimuli.

In the realm of host-guest chemistry, the bicyclo[2.2.2]octane core has been studied as a guest for macrocyclic hosts like cyclodextrins and cucurbiturils. chinesechemsoc.orgacs.org The introduction of a carboxylic acid group, as in BCOCA, allows for pH-responsive binding, where the protonated form shows a higher affinity for the host cavity than the anionic carboxylate. chinesechemsoc.org This property can be exploited to create pH-switchable supramolecular systems, such as hydrogels or controlled-release vehicles. Unexplored avenues include using chiral BCOCA derivatives to study enantioselective recognition by chiral hosts or incorporating BCOCA into larger molecular machines and switches.

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new BCOCA derivatives with desired properties. Density Functional Theory (DFT) and other computational methods have already been applied to study substituent effects on the acidity of BCOCA, revealing that electrostatic models alone are insufficient and that through-bond interactions play a significant role.

Future computational work can be directed towards several key areas:

Catalyst Design: Modeling the transition states of reactions catalyzed by BCOCA-derived ligands can help predict enantioselectivity and guide the design of more effective catalysts. DFT studies have been used to investigate the divergent outcomes of reactions for synthesizing BCOCA precursors. acs.org

Predicting Biological Activity: Molecular docking and dynamics simulations can be used to predict how novel BCOCA analogs will bind to specific biological targets, allowing for the prioritization of synthetic candidates and providing insights into structure-activity relationships.

Materials Science: Computational screening can predict the properties of hypothetical MOFs constructed from new BCOCA-based linkers, assessing their stability, pore size, and affinity for specific guest molecules like CO2 or H2.

Spectroscopy: Calculating theoretical spectra (e.g., VCD and IR) can aid in the structural elucidation and determination of the absolute configuration of new, complex chiral BCOCA derivatives. researchgate.net

By integrating these advanced computational studies with synthetic efforts, researchers can move from a trial-and-error approach to a more rational, predictive design of functional molecules based on the Bicyclo[2.2.2]octane-1-carboxylic acid scaffold.

Q & A

Q. What experimental methods are used to determine the acidity (pKa) of bicyclo[2.2.2]octane-1-carboxylic acid derivatives, and how do substituents influence these values?

Acidity is typically measured via potentiometric titration in aqueous or mixed solvents. Substituents at the 4-position significantly alter pKa due to inductive effects. For example, electron-withdrawing groups (e.g., -CN) lower pKa (5.90), while electron-donating groups (e.g., -OCH₃) result in higher values (6.31). A comprehensive pKa dataset for 4-substituted derivatives is shown below :

SubstituentpKa
H-6.75
C₂H₅O₂C-6.31
NC-5.90
HO-6.33
Br-6.08

These trends align with the Hammett equation, where substituent electronic effects dominate over steric factors in this rigid bicyclic system .

Q. How can enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates be achieved, and what catalytic systems are effective?

A metal-free tandem [4+2] cycloaddition using α′-ethoxycarbonyl cyclohexenone and nitroolefins enables enantioselective synthesis. Chiral thiourea catalysts (e.g., cat-4 ) achieve >95% enantiomeric excess (ee) under mild conditions (room temperature, dichloromethane). This method tolerates diverse substituents (e.g., halides, nitro groups) and scales to gram quantities .

Q. What are common synthetic routes to functionalize the bicyclo[2.2.2]octane scaffold at the 4-position?

Substituents are introduced via electrophilic aromatic substitution, Grignard additions, or transition-metal-catalyzed coupling reactions. For example, 4-aminothis compound is synthesized by nitration followed by reduction. Computational studies (DFT) guide regioselectivity in these reactions .

Advanced Research Questions

Q. How do computational models (e.g., DFT) reconcile discrepancies between experimental substituent effects and electrostatic field theories in bicyclo[2.2.2]octane-1-carboxylic acids?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals that substituent effects in the anion (deprotonated acid) are eightfold stronger than in the neutral molecule. Electrostatic models (Kirkwood-Westheimer) fail for unsymmetrical substituents (e.g., -NH₂) due to through-bond interactions, which account for 20–55% of the total effect depending on substituent geometry. DFT-derived acidities match experimental pKa values with a standard deviation of 1.1 kJ/mol .

Q. How does solvent polarity modulate the electrostatic component of substituent effects in acid dissociation?

Solvent-dependent studies show that charged substituents (e.g., -NH₃⁺) exhibit stronger dielectric constant (D') sensitivity. In water, the effective dielectric constant dampens field effects, leading to smaller pKa shifts compared to gas-phase calculations. For example, 4-aminothis compound has a dipole moment of 5.2 D in water, but solvent screening reduces its electrostatic contribution to acidity by ~40% .

Q. Can this compound derivatives serve as bioisosteres for aromatic rings in drug design?

Yes. The 2-oxabicyclo[2.2.2]octane scaffold mimics phenyl rings in bioactive compounds by matching steric bulk and electronic profiles. For instance, replacing a methylene group with oxygen increases acidity (pKa 4.1 vs. 5.6 for the parent acid), enhancing hydrogen-bonding potential. This modification has been applied in MDM2 inhibitors (e.g., AA-115/APG-115) to improve pharmacokinetic properties .

Q. What methodological challenges arise in measuring thermodynamic dissociation constants for 4-substituted derivatives, and how are they addressed?

Key challenges include solvent choice (to ensure solubility) and correcting for activity coefficients. Malta and Stock’s work highlights the use of isothermal titration calorimetry (ITC) to directly measure ΔG, ΔH, and ΔS of dissociation. For hydrophobic substituents (e.g., -C₅H₁₁), mixed solvents (water/dioxane) are employed to prevent aggregation .

Data Contradictions and Resolution

  • Discrepancy in Acidity Trends : Early electrostatic models predicted larger pKa shifts for -NH₂ substituents than observed experimentally. DFT calculations attribute this to through-bond electron delocalization, which counteracts the field effect .
  • Solvent vs. Gas-Phase Effects : Gas-phase calculations overestimate substituent impacts due to the absence of dielectric screening. Combined QM/MM simulations are recommended to model solvation explicitly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.